molecular formula C12H20S2Sn2 B052699 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene CAS No. 469912-82-1

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene

Cat. No. B052699
M. Wt: 465.8 g/mol
InChI Key: HDZULVYGCRXVNQ-UHFFFAOYSA-N
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Patent
US08968885B2

Procedure details

In a 3-neck round bottom flask equipped with an argon inlet and an addition flannel, thieno[3,2-b]thiophene (7.5 g, 54 mmol) was dissolved in tetrahydrofuran (1 L). After the solution was cooled to −78° C. using an isopropanol/dry ice bath, t-BuLi (100 mL, 170 mmol) was transferred by cannula to the addition funnel. The organolithium reagent was then added dropwise. After completion of the addition, the mixture was stirred for 20 min at −78° C. then warmed up with an isopropanol bath at room temperature for 30 minutes during which a yellow precipitate formed. The solution was cooled back at −78° C., and after cannula transfer to the addition funnel, trimethyltin chloride (200 mL of 1 M solution in THF, 200 mmol) was added dropwise. During addition of trimethyltin chloride, the precipitate disappeared and the solution turned light brown. After warming to room temperature the solution was stirred for 30 minutes then was poured into ice-cold water. The aqueous phase was further extracted with hexane. The combined organic phase were washed with cold water then dried with magnesium sulfate. After filtration, the solvent is evaporated under vacuum to yield a grey-brown solid. The product was purified by precipitation of a chloroform solution into methanol followed by filtration (13.2 g, 53%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[S:6][CH:7]=[CH:8][C:2]1=2.[Li]C(C)(C)C.[CH3:14][Sn:15](Cl)([CH3:17])[CH3:16]>O1CCCC1>[CH3:14][Sn:15]([CH3:17])([CH3:16])[C:5]1[S:1][C:2]2[CH:8]=[C:7]([Sn:15]([CH3:17])([CH3:16])[CH3:14])[S:6][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
S1C2=C(C=C1)SC=C2
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C[Sn](C)(C)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-neck round bottom flask equipped with an argon inlet
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
then warmed up with an isopropanol bath at room temperature for 30 minutes during which a yellow precipitate
Duration
30 min
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled back at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature the solution
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
then was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with hexane
WASH
Type
WASH
Details
The combined organic phase were washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a grey-brown solid
CUSTOM
Type
CUSTOM
Details
The product was purified by precipitation of a chloroform solution into methanol
FILTRATION
Type
FILTRATION
Details
followed by filtration (13.2 g, 53%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C[Sn](C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.